molecular formula C7H5ClN2 B046695 2-Chloro-6-methylnicotinonitrile CAS No. 28900-10-9

2-Chloro-6-methylnicotinonitrile

Cat. No. B046695
CAS RN: 28900-10-9
M. Wt: 152.58 g/mol
InChI Key: YSBNBAYNISAUIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-6-methylnicotinonitrile and its derivatives has been explored through various methods, including the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine, leading to nucleophilic substitution reactions (Dyadyuchenko et al., 2021). Another method involves the cyclization reaction of a chalcone derivative and malononitrile, highlighting the versatility in synthesis approaches (Suwunwong et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of 2-Chloro-6-methylnicotinonitrile. Studies have utilized spectral methods and X-ray diffraction analysis to confirm the structure of synthesized compounds, providing detailed insights into their molecular geometry and electronic configuration (Dyadyuchenko et al., 2021).

Chemical Reactions and Properties

2-Chloro-6-methylnicotinonitrile undergoes various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The compound's reactivity is influenced by its molecular structure, particularly the presence of electron-withdrawing groups that facilitate nucleophilic attacks (Dyadyuchenko et al., 2021).

Scientific Research Applications

  • Dyadyuchenko et al. (2021) discovered that reacting 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to the selective substitution of the chlorine atom at position 6. This reaction forms triethylammonium 2-a, highlighting a unique chemical transformation process (Dyadyuchenko et al., 2021).

  • In 2018, Dyadyuchenko et al. also reported that 2,6-diazido-4-methylnicotinonitrile derivatives show potential as novel plant growth regulators, with some derivatives effectively regulating the growth of wheat (Dyadyuchenko et al., 2018).

  • Ponticello et al. (1980) presented a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, a metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine, from 5-amino-2-chloro-3-methylpyridine (Ponticello et al., 1980).

  • A 2022 study by Duan et al. developed a facile method for synthesizing 2-methylnicotinonitrile derivatives using nucleophilic recyclization of pyridinium salts (Duan et al., 2022).

  • In 2011, Zhao Yi-min synthesized 4-methylnicotinonitrile derivatives under mild conditions, offering compounds useful for synthesizing pyridine-type alkaloids (Zhao Yi-min, 2011).

  • Delvare et al. (2011) achieved highly regioselective synthesis of 4-chloro-6-anilino nicotinonitrile compounds using Palladium(0)-catalyzed C-2 amination of 2,4-dichloropyridines, indicating potential applications in organic synthesis (Delvare et al., 2011).

Safety And Hazards

When handling 2-Chloro-6-methylnicotinonitrile, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBNBAYNISAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334338
Record name 2-Chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylnicotinonitrile

CAS RN

28900-10-9
Record name 2-Chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MM Ghorab, MS Alsaid - Russian Journal of Bioorganic Chemistry, 2016 - Springer
… Abstract—A novel series of 3 pyridinecarbonitrile derivatives incorporating sulfonamide moieties and sulfo nyl derivatives was synthesized using 2 chloro 6 methylnicotinonitrile as a …
Number of citations: 3 link.springer.com
AB Deyanov, ME Konshin - Chemistry of Heterocyclic Compounds, 2004 - Springer
… As a confirmation of this idea we carried out the reaction between 2-chloro-6methylnicotinonitrile and anthranilic acid to give 2-(2-carboxyanilino)-6-methylnicotinonitrile. When acid 3a …
Number of citations: 3 link.springer.com
MM Ghorab, MS Alsaid - Биоорганическая химия, 2016 - elibrary.ru
… A novel series of 3-pyridinecarbonitrile derivatives incorporating sulfonamide moieties and sulfonyl derivatives was synthesized using 2-chloro-6-methylnicotinonitrile as a strategic …
Number of citations: 0 elibrary.ru
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
… For elucidation of the individual structures, the amide 46 was prepared from 2-chloro-6-methylnicotinonitrile (48).8 2,4-Dimethyl-6-nitronicotinamide (51) was readily obtained from 6-…
Number of citations: 13 pubs.acs.org
GE Hardtmann, B Huegi, G Koletar… - Journal of Medicinal …, 1974 - ACS Publications
Two approaches for the synthesis of 1-substituted 4-phenylpyrido [2, 3-d] pyrimidin-2 (Iff)-ones are described. One pathway utilizes 2-amino-3-benzoylpyridine as a starting material …
Number of citations: 24 pubs.acs.org
G Annunziato, A Angeli, F D'Alba, A Bruno… - …, 2016 - Wiley Online Library
… Compounds 17, 18, and 19 were obtained by starting from the commercially available 2-chloro-6-methylnicotinonitrile, which reacted with methyl iodide in the presence of NaH as a …
GP Vallerini, L Amori, C Beato, M Tararina… - Journal of Medicinal …, 2013 - ACS Publications
… It started with aromatic amination of commercial 2-chloro-6-methylnicotinonitrile (26) with ammonia saturated ethanol, (22) affording 27. Direct hydrolysis of the cyano group of 27 gave 7…
Number of citations: 15 pubs.acs.org
FA Abulwerdi, MD Shortridge… - Journal of medicinal …, 2016 - ACS Publications
… For preparation of 1, 2-chloro-6-methylnicotinonitrile (24) was treated with thiourea in refluxing n-butanol to provide 2-mercapto-6-methylnicotinonitrile (25) in essentially quantitative …
Number of citations: 86 pubs.acs.org
GM Coppola, JD Fraser, GE Hardtmann… - Journal of …, 1985 - Wiley Online Library
… A mixture of 70 g (0.46 mole) of 2-chloro-6-methylnicotinonitrile (5) and 150 ml of allylamine was refluxed for 4 hours, then stirred at room temperature for 18 hours. The excess …
Number of citations: 33 onlinelibrary.wiley.com
ML Stockley, A Ferdinand, G Benedetti… - Journal of Medicinal …, 2022 - ACS Publications
… Following acid-mediated deprotection, the amines were coupled with 2-chloro-6-methylnicotinonitrile derivatives through Pd-catalyzed N-arylation. Compounds 24–26 were …
Number of citations: 8 pubs.acs.org

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